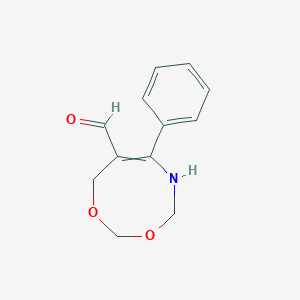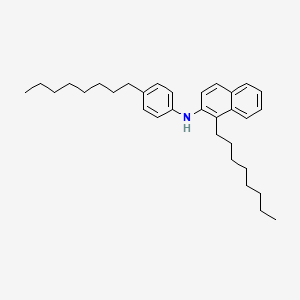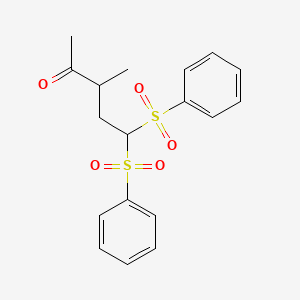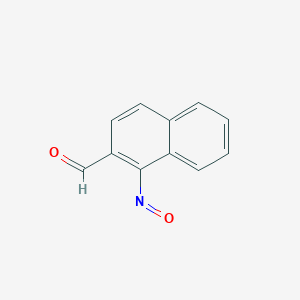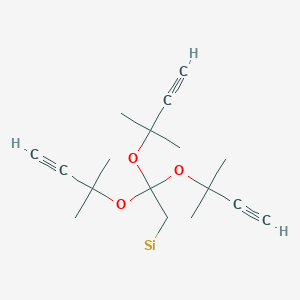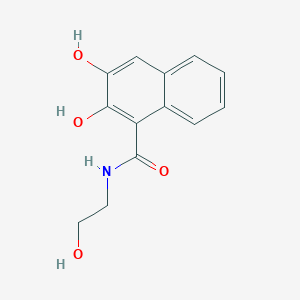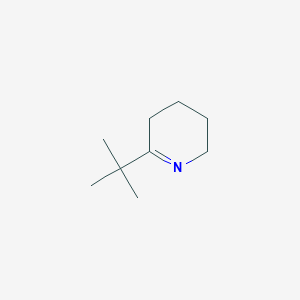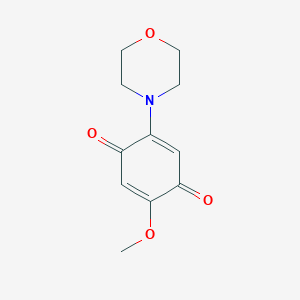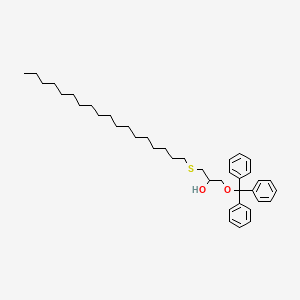
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is a complex organic compound that features both a long alkyl chain and a triphenylmethoxy group. This compound is of interest due to its unique structural properties, which combine hydrophobic and hydrophilic elements, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps:
Formation of the Octadecylsulfanyl Group: This step involves the reaction of octadecanethiol with an appropriate halide, such as 1-bromopropane, under basic conditions to form the octadecylsulfanyl group.
Introduction of the Triphenylmethoxy Group: The triphenylmethoxy group can be introduced by reacting triphenylmethanol with an appropriate alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the octadecylsulfanyl group with the triphenylmethoxy group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
科学的研究の応用
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The long alkyl chain can insert into lipid membranes, while the triphenylmethoxy group can interact with various molecular targets, potentially disrupting or stabilizing biological membranes.
類似化合物との比較
Similar Compounds
1-(Octadecylsulfanyl)-2-propanol: Similar structure but lacks the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octadecylsulfanyl group.
Octadecanethiol: Contains the long alkyl chain but lacks the hydroxyl and triphenylmethoxy groups.
Uniqueness
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is unique due to its combination of a long hydrophobic alkyl chain and a bulky hydrophilic triphenylmethoxy group, making it versatile for various applications in chemistry, biology, and industry.
特性
CAS番号 |
91274-06-5 |
|---|---|
分子式 |
C40H58O2S |
分子量 |
603.0 g/mol |
IUPAC名 |
1-octadecylsulfanyl-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-43-35-39(41)34-42-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
InChIキー |
HFIOUYYDNCRKKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCSCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
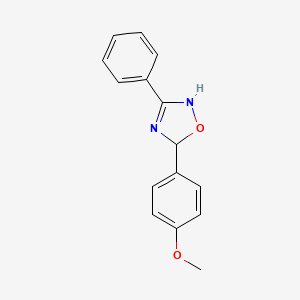
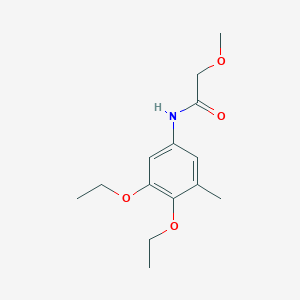
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
